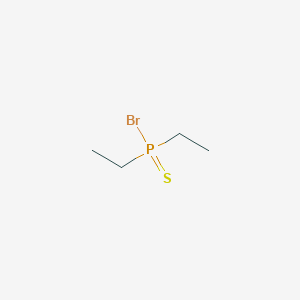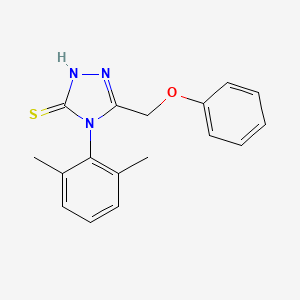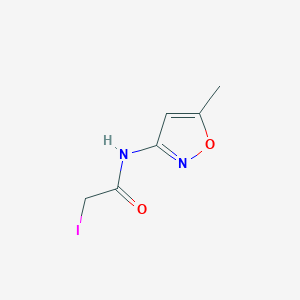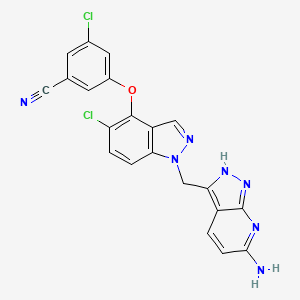
Diethylphosphinothioic bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylphosphinothioic bromide is an organophosphorus compound that contains phosphorus, sulfur, and bromine atoms It is known for its reactivity and is used in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylphosphinothioic bromide can be synthesized through several methods. One common method involves the reaction of diethylphosphinothioic chloride with hydrogen bromide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Another method involves the direct bromination of diethylphosphinothioic acid using bromine or a bromine-containing reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions. These reactions are conducted in specialized reactors designed to handle the reactivity of bromine and the resulting product. The process may also include purification steps to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylphosphinothioic bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylphosphinothioic oxide.
Reduction: It can be reduced to form diethylphosphinothioic hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic or neutral conditions.
Major Products Formed
Oxidation: Diethylphosphinothioic oxide.
Reduction: Diethylphosphinothioic hydride.
Substitution: Various substituted diethylphosphinothioic derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethylphosphinothioic bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to biologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of diethylphosphinothioic bromide involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylphosphinothioic chloride: Similar in structure but contains a chlorine atom instead of bromine.
Diethylphosphinothioic acid: Contains a hydroxyl group instead of a bromine atom.
Diethylphosphinothioic hydride: Contains a hydrogen atom instead of bromine.
Uniqueness
Diethylphosphinothioic bromide is unique due to its bromine atom, which imparts distinct reactivity and chemical properties. This makes it valuable in specific chemical reactions where bromine’s reactivity is advantageous.
Propriétés
Numéro CAS |
3981-46-2 |
|---|---|
Formule moléculaire |
C4H10BrPS |
Poids moléculaire |
201.07 g/mol |
Nom IUPAC |
bromo-diethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H10BrPS/c1-3-6(5,7)4-2/h3-4H2,1-2H3 |
Clé InChI |
JOFZHNXLKSKNGU-UHFFFAOYSA-N |
SMILES canonique |
CCP(=S)(CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)

![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)
![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)
![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)


